Ethyl 4,4-dimethyl-6-oxohex-2-enoate
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Overview
Description
Ethyl 4,4-dimethyl-6-oxohex-2-enoate is an organic compound with the molecular formula C10H16O3. It is a derivative of hexenoic acid and features an ester functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-dimethyl-6-oxohex-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The enolate ion is typically generated from a ketone or ester using a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-6-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-dimethyl-6-oxohex-2-enoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethyl-6-oxohex-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and keto groups can participate in hydrogen bonding and other interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the dimethyl substitution.
Methyl 4,4-dimethyl-6-oxohex-2-enoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
82351-48-2 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-6-oxohex-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)5-6-10(2,3)7-8-11/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
XRONFQYHFLNTFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(C)(C)CC=O |
Origin of Product |
United States |
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